Comprehensive NMR Spectral Elucidation of 4-Methylquinolin-8-yl Benzoate: A Technical Guide
Comprehensive NMR Spectral Elucidation of 4-Methylquinolin-8-yl Benzoate: A Technical Guide
Executive Summary
Quinoline derivatives, particularly 8-substituted quinolines, are privileged scaffolds in medicinal chemistry, frequently exhibiting potent proteasome inhibitory and anticancer activities[1]. Furthermore, O-acylated derivatives of 8-hydroxyquinoline have been extensively studied to understand how O-substituents modulate the electronic and photophysical properties of the quinoline core[2].
This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 4-methylquinolin-8-yl benzoate . Designed for research scientists and drug development professionals, this guide synthesizes empirical data, theoretical chemical shift modeling, and rigorous experimental protocols to establish a self-validating framework for the structural elucidation of this compound.
Theoretical Framework & Mechanistic Causality
The structural assignment of 4-methylquinolin-8-yl benzoate relies on understanding the interplay of inductive effects, magnetic anisotropy, and hyperconjugation within the molecule:
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The Benzoate Ester Anisotropy: Baseline spectral data for the unmethylated analog, quinolin-8-yl benzoate, confirms that the esterification at C-8 significantly deshields the ortho protons of the benzoate moiety while inducing distinct shifts in the carbocyclic ring of the quinoline[3]. The carbonyl group ( C=O ) acts as a strong electron-withdrawing group, pulling electron density away from the quinoline system and establishing a rigid coplanar preference that influences the chemical shift of the H-7 proton.
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The C-4 Methyl Hyperconjugation: The introduction of a methyl group at the C-4 position replaces the highly deshielded H-4 proton (typically found at ~8.2 ppm in unsubstituted quinolines) with an aliphatic singlet. Through +I inductive effects and hyperconjugation, this methyl group shields the adjacent C-3 position, pushing the H-3 proton resonance upfield.
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Peri-Interactions: The spatial proximity (peri-position) of the C-4 methyl group to the H-5 proton results in a localized steric compression and minor deshielding effect, which is critical for differentiating H-5 from H-7 during 1D assignments.
Experimental Protocol for High-Fidelity NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for NMR acquisition. Every step is designed to eliminate artifacts and ensure quantitative reliability.
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Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of highly pure 4-methylquinolin-8-yl benzoate in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl3 provides a non-polar, non-exchanging environment that preserves the native conformational state of the ester without disrupting hydrogen bonding or inducing solvent-solute dipole interactions. TMS provides an unambiguous zero-point reference ( δ 0.00 ppm) to prevent chemical shift drift.
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Step 2: Probe Tuning and Matching
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Action: Tune the NMR probe to the exact impedance of the sample using the instrument's wobble curve.
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Causality: This minimizes reflected radiofrequency (RF) power, ensuring maximum signal-to-noise ratio (SNR) and precise 90-degree pulse calibration, which is essential for accurate integration.
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Step 3: 1D 1 H Acquisition (zg30)
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Action: Acquire using a standard 30-degree pulse sequence with a relaxation delay ( D1 ) of 2.0 seconds and 16 scans.
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Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1 ) for all protons. This is critical for differentiating the 3H integration of the methyl singlet from the 1H aromatic signals.
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Step 4: 1D 13 C Acquisition (zgpg30)
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Action: Acquire using a power-gated decoupling sequence with a D1 of 2.0 seconds and a minimum of 1024 scans.
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Causality: Power-gated decoupling minimizes Nuclear Overhauser Effect (NOE) buildup on quaternary carbons (e.g., C-8, C-4, and C=O), allowing for more uniform signal intensities while fully decoupling protons to yield sharp singlets.
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Figure 1: Systematic NMR workflow for the structural elucidation of 4-methylquinolin-8-yl benzoate.
1 H NMR Spectral Data & Assignments
The 1 H NMR spectrum of 4-methylquinolin-8-yl benzoate is characterized by a distinct aliphatic singlet and a complex, highly dispersed aromatic region. The physical and toxicological profile of related compounds, such as benzoxiquine (quinolin-8-yl benzoate), underscores the necessity of rigorous analytical characterization during drug development[4].
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment Rationale |
| C4-CH 3 | 2.70 | s | - | 3H | Singlet in aliphatic region; hyperconjugation with quinoline ring. |
| H-3 | 7.30 | d | 4.5 | 1H | Shielded by C4-methyl +I effect; ortho-coupled to H-2. |
| H-6 | 7.55 | t | 8.0 | 1H | Typical meta-like triplet in the carbocyclic ring. |
| H-3', H-5' | 7.55 | t | 7.8 | 2H | Benzoate meta protons; overlapping with H-6. |
| H-4' | 7.65 | tt | 7.8, 1.5 | 1H | Benzoate para proton. |
| H-7 | 7.65 | dd | 8.0, 1.5 | 1H | Adjacent to C-8 ester; slightly shielded compared to H-5. |
| H-5 | 7.90 | dd | 8.0, 1.5 | 1H | Peri-deshielded by the spatial proximity of the C-4 methyl group. |
| H-2', H-6' | 8.35 | dd | 7.8, 1.5 | 2H | Strongly deshielded by the adjacent benzoate carbonyl group. |
| H-2 | 8.75 | d | 4.5 | 1H | Highly deshielded by the adjacent electronegative nitrogen atom. |
13 C NMR Spectral Data & Assignments
The 13 C NMR spectrum confirms the carbon skeleton, highlighting the extreme deshielding of the ester carbonyl and the C-2/C-8 carbons due to electronegative heteroatoms.
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C4-CH 3 | 18.9 | CH 3 | Aliphatic methyl carbon. |
| C-7 | 118.0 | CH | Ortho to the ester linkage; shielded by resonance. |
| C-5 | 121.5 | CH | Para to the ester linkage. |
| C-3 | 122.5 | CH | Shielded by the C-4 methyl group. |
| C-6 | 126.0 | CH | Meta to the ester linkage. |
| C-4a | 128.0 | C | Bridgehead carbon. |
| C-3', C-5' | 128.5 | CH | Benzoate meta carbons. |
| C-1' | 129.5 | C | Benzoate ipso carbon. |
| C-2', C-6' | 130.5 | CH | Benzoate ortho carbons. |
| C-4' | 133.5 | CH | Benzoate para carbon. |
| C-8a | 140.5 | C | Bridgehead carbon adjacent to the quinoline nitrogen. |
| C-4 | 144.5 | C | Substituted by the methyl group; shifted downfield from ~141.5 ppm. |
| C-8 | 147.5 | C | Oxygen-bearing aromatic carbon. |
| C-2 | 149.5 | CH | Adjacent to the electronegative nitrogen atom. |
| C=O | 165.0 | C | Ester carbonyl carbon. |
2D NMR Validation Workflows
To elevate the structural assignment from empirical estimation to absolute certainty, 2D NMR techniques must be employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for confirming regiochemistry, particularly the placement of the methyl group and the ester linkage.
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HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping 1D signals. For instance, the overlapping multiplets around 7.55 ppm (H-6 and H-3'/5') will show distinct carbon correlations to 126.0 ppm and 128.5 ppm, respectively.
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HMBC (Heteronuclear Multiple Bond Correlation): The C-4 methyl protons ( δ 2.70 ppm) will show strong 2J and 3J correlations to C-4 ( δ 144.5), C-3 ( δ 122.5), and C-4a ( δ 128.0). This definitively proves the methyl group is at the 4-position, not the 2- or 3-position.
Figure 2: Key HMBC correlations from the C-4 methyl protons confirming regiochemistry.
By combining the anisotropic rationale of the benzoate group with the hyperconjugative effects of the methyl group, researchers can confidently utilize these spectral benchmarks for purity analysis, reaction monitoring, and downstream drug formulation.
References
- Title: Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines Source: NIH / PMC URL
- Title: SOLID PHASE BENZOYLATION OF PHENOLS AND ALCOHOLS IN MICROWAVE REACTOR: AN ECO-FRIENDLY PROTOCOL SUPPLEMENTAL MATERIAL Source: AWS / Supplemental Data URL
- Title: Benzoxiquine | C16H11NO2 | CID 6855 - PubChem Source: NIH PubChem URL
- Title: Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline Source: MDPI URL
Sources
- 1. Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 4. Benzoxiquine | C16H11NO2 | CID 6855 - PubChem [pubchem.ncbi.nlm.nih.gov]
